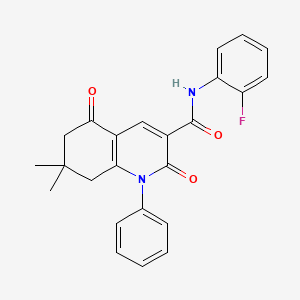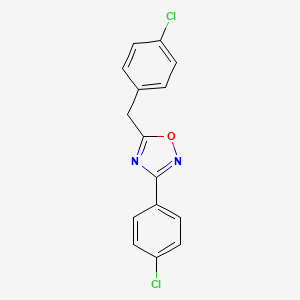![molecular formula C22H22ClNO4S B11618446 ethyl 4-(4-chlorophenyl)-2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}thiophene-3-carboxylate](/img/structure/B11618446.png)
ethyl 4-(4-chlorophenyl)-2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-chlorophenyl)-2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a chlorophenyl group, and a cyclohexylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-chlorophenyl)-2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound.
Formation of the Cyclohexylidene Moiety: The cyclohexylidene group is formed through an aldol condensation reaction involving a cyclohexanone derivative.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(4-chlorophenyl)-2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-chlorophenyl)-2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 4-(4-chlorophenyl)-2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(4-chlorophenyl)-2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}thiophene-3-carboxylate can be compared with similar compounds such as:
Ethyl 4-phenylpyrrole-3-carboxylate: Similar in structure but with a pyrrole ring instead of a thiophene ring.
Ethyl 4-{[(E)-(4-chlorophenyl)methylidene]amino}benzoate: Similar in structure but with a benzoate group instead of a thiophene ring.
Eigenschaften
Molekularformel |
C22H22ClNO4S |
|---|---|
Molekulargewicht |
431.9 g/mol |
IUPAC-Name |
ethyl 4-(4-chlorophenyl)-2-[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylideneamino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H22ClNO4S/c1-4-28-21(27)19-16(13-5-7-14(23)8-6-13)12-29-20(19)24-11-15-17(25)9-22(2,3)10-18(15)26/h5-8,11-12,15H,4,9-10H2,1-3H3/b24-11+ |
InChI-Schlüssel |
NCBREVIICSXUBZ-BHGWPJFGSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)/N=C/C3C(=O)CC(CC3=O)(C)C |
Kanonische SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)N=CC3C(=O)CC(CC3=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanethione](/img/structure/B11618368.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618374.png)
![ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11618381.png)

![2-[(3-hydroxypropyl)amino]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618390.png)
![5-(2-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11618391.png)
![2-(4-Bromophenyl)-2-oxoethyl 3-{[4-(2,3-dimethylphenoxy)phenyl]carbamoyl}propanoate](/img/structure/B11618392.png)
![2-(3,5-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11618407.png)

![3-[(7Z)-3-(3,4-Dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-ylidene]-1-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B11618421.png)
![(7Z)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11618429.png)
![6-iodo-3-(4-methoxyphenyl)-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11618432.png)
![2-({2-Oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11618434.png)
![4-({[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11618441.png)
